Neuropeptide Y (22-36)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Neuropeptide Y (22-36) is a 15-amino acid fragment of Neuropeptide Y (NPY), which is abundant in the mammalian brain and involved in multiple physiological functions . NPY is a 36 amino-acid neuropeptide involved in various physiological and homeostatic processes in both the central and peripheral nervous systems .

Synthesis Analysis

Neuropeptide Y (NPY) is primarily synthesized and released by neurons, predominantly sympathetic neurons in the peripheral nervous system . It acts as a co-transmitter that is preferentially released upon high-frequency nerve stimulation . NPY can be metabolized by the enzyme dipeptidylpeptidase 4 (also known as CD26) to generate the biologically active fragment NPY3–36 .Molecular Structure Analysis

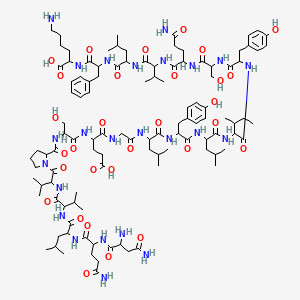

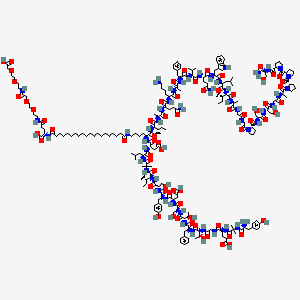

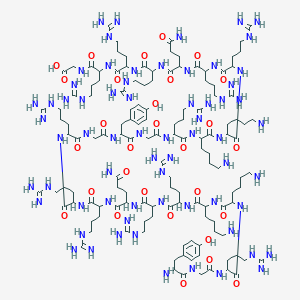

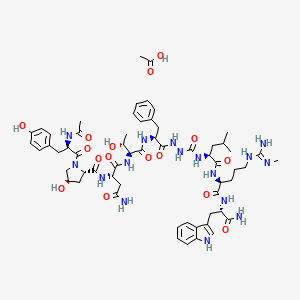

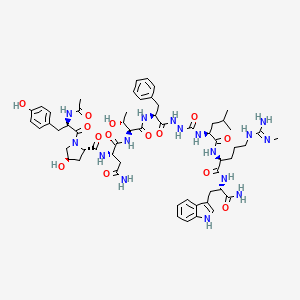

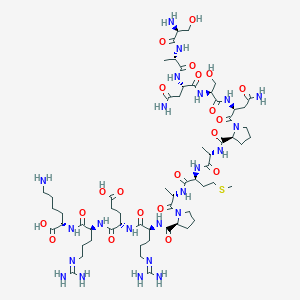

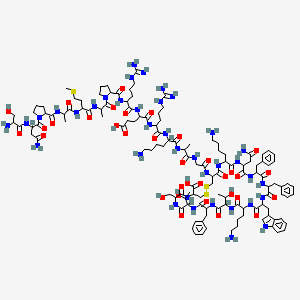

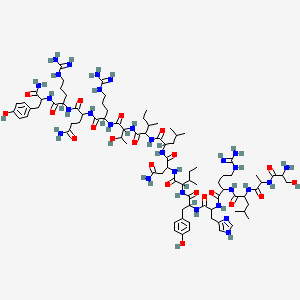

Neuropeptide Y (NPY) is a 36 amino acid polypeptide with tyrosine residues at both ends of the molecule. It is characterized structurally by a “PP-fold” consisting of an extended polyproline helix and an α-helix connected by a β-turn .Chemical Reactions Analysis

Neuropeptide Y (22-36) acts on the Y2 receptor and retains subnanomolar affinity for the Y2 receptor . NPY is involved in the regulation of diverse functions including food intake, blood pressure, circadian rhythms, stress, pain, hormone secretion, reproduction, and alcohol consumption .Physical And Chemical Properties Analysis

Neuropeptide Y (22-36) is a 15 amino acid peptide, is a fragment of Neuropeptide Y . The molecular weight of Neuropeptide Y is 4253.714 g·mol .Aplicaciones Científicas De Investigación

Role in the Nervous System

Neuropeptide Y (NPY) is one of the most abundant peptides in the central nervous system and is expressed in neurons of various regions throughout the brain . The physiological and behavioral effects of NPY are mainly mediated through Y1, Y2, and Y5 receptor subtypes, which are expressed in regions regulating food intake, fear and anxiety, learning and memory, depression, and posttraumatic stress .

Involvement in Addiction and Emotional Behavior

The nucleus accumbens (NAc) has one of the highest NPY concentrations in the brain . NPY is involved in the characteristic functions of the NAc, such as alcohol intake and drug addiction. In addition, control of mesolimbic dopaminergic release via NPY receptors may take part in these functions. NPY in the NAc also participates in fat intake and emotional behavior .

Interaction with Immune Cells

NPY affects the nutritional and inflammatory microenvironments through its interaction with immune cells . It helps maintain body homeostasis and has great potential for therapeutic applications against various diseases .

Potential Therapeutic Applications

NPY has potential therapeutic applications, especially as an adjuvant therapy for stem cells . It is neuroprotective, restores bone marrow dysfunction, and regulates bone marrow microenvironment composition .

Inhibition of Calmodulin-Stimulated Phosphodiesterase

This C-terminal fragment of NPY is a more potent inhibitor of calmodulin-stimulated phosphodiesterase than NPY itself . The inhibitory effect obviously depends on the basic amphiphilic helical nature of the fragment .

Safety And Hazards

Direcciones Futuras

Neuropeptide Y has been proposed to play a role in addiction, learning and memory, anxiety and post-traumatic stress disorder, and obesity and appetite control . It has also been proposed to be relevant in cardiovascular diseases including atherosclerosis, congestive heart failure and arrhythmia, inflammatory bowel disease, osteoporosis, and some forms of cancer, particularly those of childhood . The diversified roles of neuropeptides make them promising candidates for prospective therapeutics .

Propiedades

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H139N29O21/c1-11-43(7)65(112-79(132)60(35-48-21-25-51(118)26-22-48)109-76(129)61(36-49-38-96-40-100-49)110-73(126)54(17-14-30-98-84(92)93)103-75(128)58(32-41(3)4)107-69(122)45(9)101-70(123)52(86)39-115)80(133)111-62(37-64(88)120)77(130)108-59(33-42(5)6)78(131)113-66(44(8)12-2)81(134)114-67(46(10)116)82(135)105-55(18-15-31-99-85(94)95)71(124)104-56(27-28-63(87)119)74(127)102-53(16-13-29-97-83(90)91)72(125)106-57(68(89)121)34-47-19-23-50(117)24-20-47/h19-26,38,40-46,52-62,65-67,115-118H,11-18,27-37,39,86H2,1-10H3,(H2,87,119)(H2,88,120)(H2,89,121)(H,96,100)(H,101,123)(H,102,127)(H,103,128)(H,104,124)(H,105,135)(H,106,125)(H,107,122)(H,108,130)(H,109,129)(H,110,126)(H,111,133)(H,112,132)(H,113,131)(H,114,134)(H4,90,91,97)(H4,92,93,98)(H4,94,95,99) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMKMLJWEDUFKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H139N29O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1903.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neuropeptide Y (22-36) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.